molecular formula C7H15N3O B11919396 (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one CAS No. 743409-13-4

(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one

Cat. No.: B11919396
CAS No.: 743409-13-4
M. Wt: 157.21 g/mol
InChI Key: JJEXJKHZIXQBPJ-LURJTMIESA-N
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Description

(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one is a synthetic organic compound that features both aziridine and diamino functional groups. Compounds with aziridine rings are known for their reactivity due to the strained three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one typically involves the formation of the aziridine ring followed by the introduction of the diamino groups. One possible route could be:

    Formation of Aziridine Ring: Starting from a suitable precursor such as an amino alcohol, the aziridine ring can be formed through intramolecular cyclization using reagents like tosyl chloride and a base.

    Introduction of Diamino Groups: The diamino groups can be introduced through nucleophilic substitution reactions, where the aziridine ring reacts with amines under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions might target the aziridine ring or the carbonyl group, leading to different products.

    Substitution: The aziridine ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could lead to amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one can be used as an intermediate in the synthesis of more complex molecules, particularly those containing aziridine rings.

Biology

In biological research, compounds with aziridine rings are studied for their potential as enzyme inhibitors or as building blocks for biologically active molecules.

Medicine

In medicine, aziridine-containing compounds are explored for their potential use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.

Industry

Industrially, such compounds might be used in the production of polymers or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. If used as a drug, it might alkylate DNA, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (2S)-2,5-diamino-1-(aziridin-1-yl)hexan-1-one: Similar structure but with an additional carbon in the chain.

Properties

CAS No.

743409-13-4

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-2,5-diamino-1-(aziridin-1-yl)pentan-1-one

InChI

InChI=1S/C7H15N3O/c8-3-1-2-6(9)7(11)10-4-5-10/h6H,1-5,8-9H2/t6-/m0/s1

InChI Key

JJEXJKHZIXQBPJ-LURJTMIESA-N

Isomeric SMILES

C1CN1C(=O)[C@H](CCCN)N

Canonical SMILES

C1CN1C(=O)C(CCCN)N

Origin of Product

United States

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